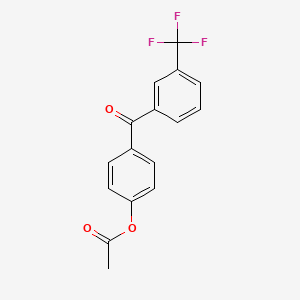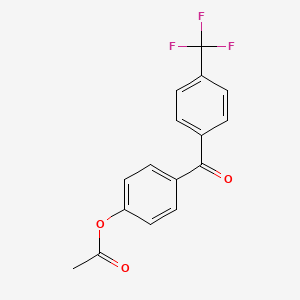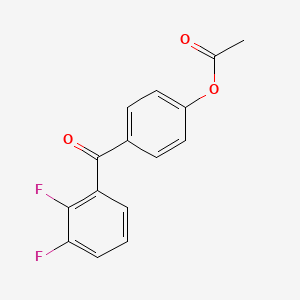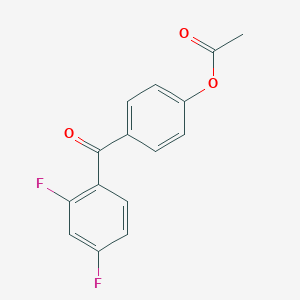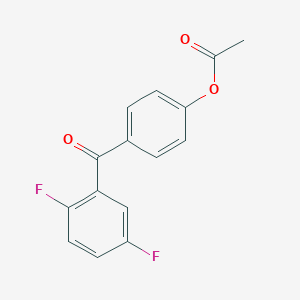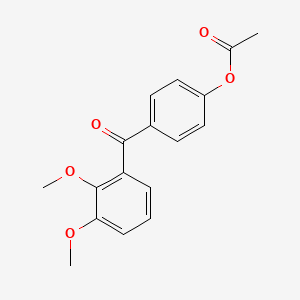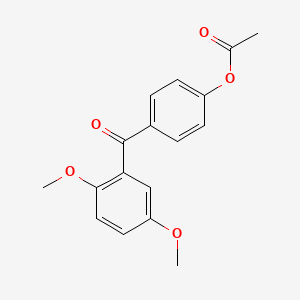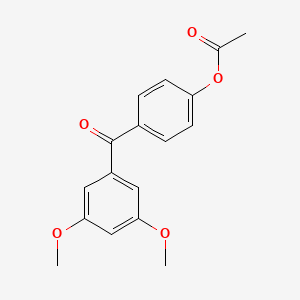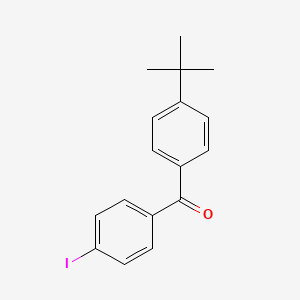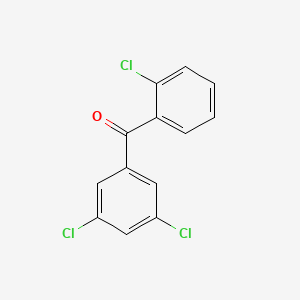
Ethyl 8-(6-chloropyridin-3-YL)-8-oxooctanoate
Overview
Description
Mechanism of Action
Target of Action
The primary target of Ethyl 8-(6-chloropyridin-3-YL)-8-oxooctanoate is the nicotinic acetylcholine receptor (nAChR) . This receptor plays a crucial role in transmitting signals in the nervous system. The compound binds to this receptor, blocking neural signaling in the central nervous system .
Mode of Action
This compound interacts with its target, the nAChR, by binding irreversibly. This binding action stops the flow of ions in the postsynaptic membrane of neurons, leading to paralysis and death . The compound is highly selective towards the variation of the nAChR which insects possess .
Biochemical Pathways
The compound affects the neural signaling pathway in the central nervous system. By binding to the nAChR, it disrupts the normal flow of ions across the neuron’s membrane. This disruption affects the downstream effects of neural signaling, leading to paralysis and eventual death .
Pharmacokinetics
The ADME properties of this compound indicate that it has high gastrointestinal absorption and is BBB permeant . . Its bioavailability is influenced by these properties.
Result of Action
The molecular and cellular effects of the compound’s action result in the disruption of neural signaling, leading to paralysis and death . This effect is particularly pronounced in insects, which have a variation of the nAChR to which the compound binds selectively .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound retains its degradation abilities over a wide range of pH (5.0–8.0) and temperature (20–42 °C) . Furthermore, the compound’s degradation and biotransformation can be influenced by the presence of certain microorganisms in the environment .
Biochemical Analysis
Biochemical Properties
Ethyl 8-(6-chloropyridin-3-YL)-8-oxooctanoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially modulating their activity and affecting cellular redox balance . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity.
Cellular Effects
This compound exerts notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in inflammatory responses, thereby altering the cellular response to inflammatory stimuli . Additionally, it impacts cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, including enzymes and receptors, influencing their activity. It can act as an enzyme inhibitor or activator, depending on the context of the interaction . Furthermore, this compound has been found to modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with alterations in cellular processes, including changes in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound has been shown to affect the activity of enzymes involved in lipid metabolism, leading to changes in lipid levels and metabolic flux . Additionally, it interacts with enzymes responsible for the detoxification of reactive oxygen species, thereby influencing cellular redox balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is transported across cellular membranes through active and passive transport mechanisms . Once inside the cells, it can accumulate in specific tissues, depending on the presence of binding proteins and other factors that influence its localization.
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which are crucial for its activity and function. This compound is often directed to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, where it exerts its effects . Targeting signals and post-translational modifications play a significant role in directing this compound to these compartments, thereby influencing its biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-(6-chloropyridin-3-YL)-8-oxooctanoate typically involves multi-step organic reactions. One common method involves the reaction of 6-chloropyridine-3-carboxylic acid with ethyl 8-oxooctanoate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-(6-chloropyridin-3-YL)-8-oxooctanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of substituted pyridine derivatives.
Scientific Research Applications
Ethyl 8-(6-chloropyridin-3-YL)-8-oxooctanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in the study of biochemical pathways and drug development.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Ethyl 8-(6-chloropyridin-3-YL)-8-oxooctanoate can be compared with other similar compounds, such as:
Nitenpyram: A neonicotinoid insecticide with a similar pyridine structure but different functional groups.
Pyridine Derivatives: Various pyridine derivatives with different substituents that exhibit unique chemical and biological properties.
Properties
IUPAC Name |
ethyl 8-(6-chloropyridin-3-yl)-8-oxooctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3/c1-2-20-15(19)8-6-4-3-5-7-13(18)12-9-10-14(16)17-11-12/h9-11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJQZWOCSSZHSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641803 | |
| Record name | Ethyl 8-(6-chloropyridin-3-yl)-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890100-72-8 | |
| Record name | Ethyl 8-(6-chloropyridin-3-yl)-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


